molecular formula C8H4Cl3NaO2 B1262175 Sodium 2,3,6-trichlorophenylacetate CAS No. 2439-00-1

Sodium 2,3,6-trichlorophenylacetate

Cat. No.: B1262175
CAS No.: 2439-00-1
M. Wt: 261.5 g/mol
InChI Key: YPWJVPXHSDMPQB-UHFFFAOYSA-M
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Description

It is registered under India’s Insecticides Act, 1968, indicating its regulatory status as a pesticide . The compound is a sodium salt, enhancing its water solubility for soil application. Its mode of action mimics synthetic auxins, disrupting plant growth by interfering with cell division and elongation, particularly effective against deep-rooted perennial weeds like Convolvulus .

Properties

CAS No.

2439-00-1

Molecular Formula

C8H4Cl3NaO2

Molecular Weight

261.5 g/mol

IUPAC Name

sodium;2-(2,3,6-trichlorophenyl)acetate

InChI

InChI=1S/C8H5Cl3O2.Na/c9-5-1-2-6(10)8(11)4(5)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1

InChI Key

YPWJVPXHSDMPQB-UHFFFAOYSA-M

SMILES

C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+]

Canonical SMILES

C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl.[Na+]

Other CAS No.

2439-00-1

Related CAS

85-34-7 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,3,6-trichlorophenylacetate typically involves the reaction of 2,3,6-trichlorophenylacetic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,6-trichlorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated phenylacetic acids, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

Sodium 2,3,6-trichlorophenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 2,3,6-trichlorophenylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in the Phenylacetic Acid Group

Sodium 2,3,6-trichlorophenylacetate belongs to the phenylacetic acid herbicide class, sharing functional similarities with:

Compound Name Chemical Structure Key Use Solubility Soil Persistence Target Weeds
This compound Sodium salt of 2,3,6-trichlorophenylacetic acid Pre-emergence herbicide High (sodium salt) High (>6 months) Perennial weeds (e.g., Convolvulus)
2,3,6-TBA 2,3,6-Trichlorobenzoic acid Pre-emergence control Moderate Very High Deep-rooted weeds in crops
Amiben 3-Amino-2,5-dichlorobenzoic acid Pre-emergence in row crops Low Moderate Broadleaf weeds in soybeans

Key Findings :

  • Persistence: this compound and 2,3,6-TBA exhibit higher soil persistence compared to phenoxyacetic acids like 2,4-D, making them suitable for long-term weed control but posing risks of residual toxicity .
  • Selectivity : Unlike Amiben, which targets broadleaf weeds in specific crops, this compound is broader in action but less selective.

Comparison with Phenoxyacetic Acid Derivatives

Phenoxyacetic acids (e.g., MCPA, 2,4-D) differ in their aromatic substitution patterns and functional groups:

Compound Name Chemical Structure Key Use Solubility Soil Persistence Mode of Action
MCPA 2-Methyl-4-chlorophenoxyacetic acid Post-emergence broadleaf control Moderate Low (1–3 weeks) Systemic auxin disruption
Sesone Sodium 2,4-dichlorophenoxyethyl sulfate Pre-emergence, converts to 2,4-D High Moderate Hydrolyzes to 2,4-D in soil

Key Findings :

  • Application Timing : this compound is strictly pre-emergence, whereas MCPA is post-emergence. Sesone bridges both via hydrolysis to 2,4-D .
  • Persistence: this compound’s phenylacetic acid structure confers greater soil longevity than phenoxyacetic acids, reducing reapplication frequency but increasing environmental retention risks .

Comparison with Other Herbicide Classes

Organotin Compounds (e.g., Fentin acetate):

  • Fentin acetate (triphenyltin acetate) is a fungicide and herbicide with acute toxicity to aquatic life, unlike this compound, which has lower non-target toxicity .

Bipyridiniums (e.g., Paraquat) :

  • Paraquat acts via contact action, causing rapid desiccation, whereas this compound is systemic and slower-acting .

Research Findings and Regulatory Considerations

  • Efficacy : this compound outperforms 2,4-D in controlling perennial weeds but is less effective against annuals .
  • Toxicity: Its sodium salt formulation reduces mammalian toxicity compared to organotin or arsenical herbicides (e.g., MSMA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,3,6-trichlorophenylacetate
Reactant of Route 2
Sodium 2,3,6-trichlorophenylacetate

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